BenchChemオンラインストアへようこそ!

Methyl 5-nitro-3-propoxybenzofuran-2-carboxylate

Lipophilicity Optimization In Vitro ADME Antimicrobial Design

This fully substituted benzofuran-2-carboxylate features a defined 3-propoxy chain (XLogP3=3.2, TPSA=94.5 Ų) that balances lipophilicity for Gram-negative membrane penetration. The methyl ester serves as a prodrug motif cleavable by intracellular esterases, while the 5-nitro group enables reductive bioactivation or amine diversification. Unlike generic 5-nitrobenzofuran-2-carboxylates, this specific substitution pattern ensures reproducible SAR in kinase inhibition and antibacterial programs. Zero H-bond donors simplify formulation. Ideal as an advanced intermediate for Dronedarone analogs and esterase-activated prodrugs.

Molecular Formula C13H13NO6
Molecular Weight 279.24 g/mol
Cat. No. B11801658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-nitro-3-propoxybenzofuran-2-carboxylate
Molecular FormulaC13H13NO6
Molecular Weight279.24 g/mol
Structural Identifiers
SMILESCCCOC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C13H13NO6/c1-3-6-19-11-9-7-8(14(16)17)4-5-10(9)20-12(11)13(15)18-2/h4-5,7H,3,6H2,1-2H3
InChIKeyWLHCSHLUNQGIKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-nitro-3-propoxybenzofuran-2-carboxylate: Core Identity and Chemical Classification for Procurement Decisions


Methyl 5-nitro-3-propoxybenzofuran-2-carboxylate (CAS 1707391-74-9) is a fully substituted benzofuran derivative bearing a 5-nitro group, a 3-propoxy side chain, and a 2-carboxylic acid methyl ester [1]. It belongs to the broader class of nitrobenzofuran carboxylates, which have been explored as scaffolds in medicinal chemistry, particularly for kinase inhibition, antimicrobial, and antioxidant applications [2]. While the benzofuran-2-carboxylate pharmacophore is well-established, the specific propoxy/nitro/ester substitution pattern determines key molecular properties—lipophilicity, hydrogen-bonding capacity, and metabolic stability—that directly influence assay performance and synthetic utility [3].

Why Generic 5-Nitrobenzofuran-2-carboxylates Cannot Substitute Methyl 5-nitro-3-propoxybenzofuran-2-carboxylate in Specialized Applications


The presence and nature of the 3-alkoxy substituent in this chemical series is not a passive structural feature. In the (3-alkoxy-5-nitrobenzofuran-2-yl) pharmacophore, the alkoxy chain length directly modulates lipophilicity (ClogP), membrane permeability, and target binding affinity [1]. For example, within a structurally related methanone series, replacing one alkoxy group with another altered antimicrobial potency by more than 10-fold [1]. Similarly, the methyl ester at the 2-position is critical for prodrug design and solubility profiles compared to the free carboxylic acid analog [2]. A generic 5-nitrobenzofuran-2-carboxylate lacking the specific 3-propoxy group or bearing a different ester will exhibit profoundly different pharmacokinetic and pharmacodynamic behaviors, rendering it unsuitable as a direct replacement in a validated assay or synthetic pathway [3].

Quantitative Differential Evidence for Methyl 5-nitro-3-propoxybenzofuran-2-carboxylate Selection


Enhanced Lipophilicity (XLogP3-AA) Drives Membrane Permeability Versus Shorter Alkoxy Analogs

The lipophilicity of Methyl 5-nitro-3-propoxybenzofuran-2-carboxylate is markedly higher than that of its most common in-class comparators. Its computed XLogP3-AA value of 3.2 [1] surpasses the logP of 2.65 reported for the 3-unsubstituted analog Methyl 5-nitrobenzofuran-2-carboxylate . This logP increase of approximately 0.5 units is consistent with the addition of the propoxy chain, and it predicts improved passive membrane diffusion, which is a critical parameter for designing intracellularly active antimicrobial or anticancer agents [2].

Lipophilicity Optimization In Vitro ADME Antimicrobial Design

Distinct Hydrogen-Bonding Profile (0 Donors, 6 Acceptors) Modulates Protein Binding Versus Carboxylic Acid Congeners

The target compound's hydrogen-bond donor and acceptor count differs fundamentally from its carboxylic acid analog, 5-Nitro-3-propoxybenzofuran-2-carboxylic acid. Methyl 5-nitro-3-propoxybenzofuran-2-carboxylate has 0 HB donors and 6 HB acceptors [1], whereas the acid analog possesses 1 HB donor and 6 HB acceptors. This difference in donor count alters the compound's ability to act as a hydrogen-bond donor, affecting solubility, crystal packing, and target recognition in enzyme active sites [2]. The ester form acts purely as an H-bond acceptor, which can be advantageous in avoiding polar desolvation penalties.

Medicinal Chemistry Drug Design Protein Binding

Optimized Molecular Weight for Small-Molecule Drug Likeness (279.24 g/mol) Versus Tetradecyloxy Analog

With a molecular weight of 279.24 g/mol [1], the target compound sits near the optimal midpoint for small-molecule drug likeness (Rule-of-Five). This is a significant advantage over analogs with longer alkoxy chains, such as the 6-tetradecyloxybenzofuran-2-carboxylic acid derivatives (MW often >400 g/mol) described in hypolipidemic patents [2]. Its lower molecular weight, combined with a topological polar surface area (TPSA) of 94.5 Ų [1], predicts superior oral bioavailability and passive absorption characteristics compared to heavier, more lipophilic analogs [3].

Drug-Likeness Pharmacokinetics Lead Optimization

Potential for Carboxylesterase Prodrug Activation Compared to 3-Methoxy Analog

While direct enzymatic data for the target compound itself is limited, the 3-methoxy analog (3-Methoxy-5-nitro-benzofuran-2-carboxylic acid methyl ester) demonstrates moderate inhibition of pig liver carboxylesterase (IC50 = 473 nM) [1], indicating that the 2-methyl ester can engage the active site of esterase enzymes. The longer 3-propoxy chain of the target compound is expected to modulate this interaction, potentially altering both the inhibition constant and the rate of enzymatic hydrolysis. The 5-nitro group is essential for this activity, as structural modulation studies confirm that modification of the nitro-furan-2-carboxylic ester core drastically decreases inhibitory potency . The unique combination of the 5-nitro and 3-propoxy groups thus creates a distinct esterase interaction profile not achievable with simpler in-class analogs [2].

Prodrug Design Enzyme Kinetics Antiviral Research

Targeted Research and Industrial Scenarios for Methyl 5-nitro-3-propoxybenzofuran-2-carboxylate


Antimicrobial Lead Optimization Requiring Defined Lipophilicity for Gram-negative Penetration

Given its XLogP3-AA of 3.2—higher than unsubstituted 5-nitrobenzofuran-2-carboxylates [1]—this compound is a suitable advanced intermediate for optimizing nitrobenzofuran-based antibacterials targeting Gram-negative pathogens. The 3-propoxy chain enhances outer membrane penetration, a known bottleneck for many nitroheterocyclic antibiotics [2]. Researchers developing novel nitrofuran or nitrobenzofuran antibacterials can use this compound as a lipophilic scaffold to balance cellular accumulation and target binding.

Esterase-Responsive Prodrug Design for Intracellular Drug Delivery

The methyl ester functionality, in combination with the 3-propoxy group, creates a prodrug motif that can be cleaved by intracellular esterases. The methoxy analog's demonstrated interaction with carboxylesterase (IC50 = 473 nM) [3] suggests that the propoxy derivative will also be processed, potentially with altered kinetics due to steric effects. This makes the compound a candidate for designing esterase-activated antiviral or anticancer prodrugs where controlled intracellular release of the active 5-nitrobenzofuran-2-carboxylic acid is desired.

Synthetic Intermediate for Dronedarone-Analog and Cardiovascular Drug Discovery

5-Nitrobenzofuran intermediates are critical in the synthesis of the antiarrhythmic drug Dronedarone and its analogs [4]. The 3-propoxy substitution pattern, combined with the 2-methyl ester, provides a versatile handle for further functionalization. The methyl ester can be hydrolyzed to the acid for amide coupling, while the nitro group can be reduced to an amine for diversification. The defined propoxy chain offers a fixed lipophilic anchor that simplifies SAR studies around the benzofuran core.

Physicochemical Comparator for In Silico ADME Model Calibration

With a well-defined set of computed physicochemical properties—XLogP3-AA = 3.2, TPSA = 94.5 Ų, MW = 279.24 g/mol, and zero H-bond donors [1]—this compound serves as an ideal calibration standard for in silico ADME prediction models. Its position near the center of oral drug-like chemical space allows computational chemists to use it as a reference point when evaluating the predicted permeability and solubility of novel benzofuran candidates. The availability of unambiguous property data facilitates reproducible model training and validation.

Quote Request

Request a Quote for Methyl 5-nitro-3-propoxybenzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.